![molecular formula C22H26N2O3S B11511093 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11511093.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, an indole moiety, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, often using methylthiol as the nucleophile.
Attachment of the Dimethoxyphenyl Group: This step involves the alkylation of the indole nitrogen with a 3,4-dimethoxyphenylethyl halide.
Formation of the Acetamide Linkage: The final step is the acylation of the secondary amine with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the acetamide linkage could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound lacks the indole moiety but shares the dimethoxyphenyl and acetamide groups.
2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide: This compound lacks the dimethoxyphenyl group but retains the indole and acetamide structures.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is unique due to the combination of its structural features. The presence of both the indole and dimethoxyphenyl groups, along with the acetamide linkage, provides a distinct set of chemical and biological properties that are not found in simpler analogs.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Properties
Molecular Formula |
C22H26N2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-3-methylsulfanylindol-2-yl)acetamide |
InChI |
InChI=1S/C22H26N2O3S/c1-24-17-8-6-5-7-16(17)22(28-4)18(24)14-21(25)23-12-11-15-9-10-19(26-2)20(13-15)27-3/h5-10,13H,11-12,14H2,1-4H3,(H,23,25) |
InChI Key |
QMBGLQRZJIQQPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NCCC3=CC(=C(C=C3)OC)OC)SC |
Origin of Product |
United States |
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